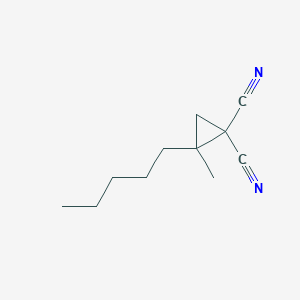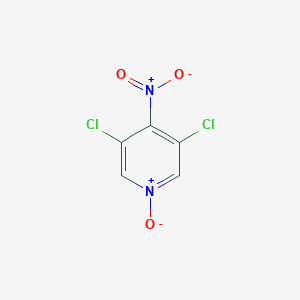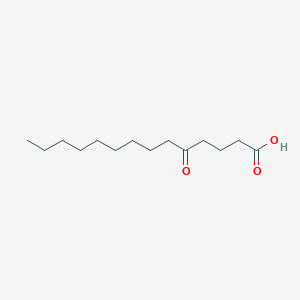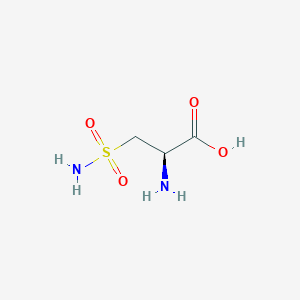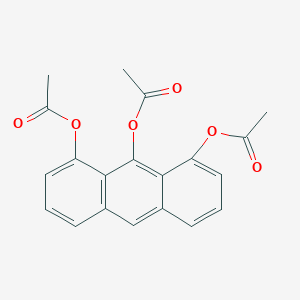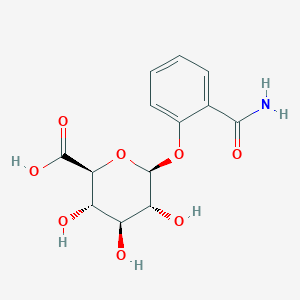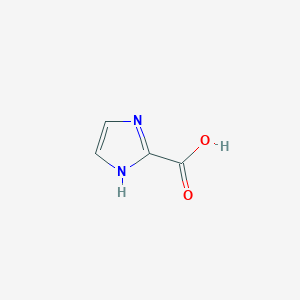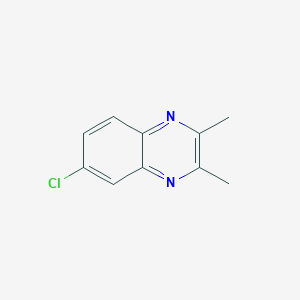
6-Chloro-2,3-diméthylquinoxaline
Vue d'ensemble
Description
Le dilaurate de dibutylétain est un composé organoétain de formule chimique (C₄H₉)₂Sn(O₂C₁₂H₂₃)₂. Il s'agit d'un liquide visqueux et huileux, de couleur incolore à jaunâtre. Ce composé est largement utilisé comme catalyseur dans divers procédés industriels, notamment la production de polyuréthanes, de silicones et d'autres polymères .
Applications De Recherche Scientifique
Dibutyltin dilaurate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of various polymers and organic compounds.
Medicine: Research has explored its potential in drug delivery systems and as a component in biomaterials.
Industry: It is extensively used in the production of coatings, adhesives, sealants, and elastomers.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dilaurate de dibutylétain est généralement synthétisé par réaction de l'oxyde de dibutylétain avec l'acide laurique. La réaction implique le chauffage du mélange à une température comprise entre 80 et 88 °C sous pression négative pendant environ 2 heures. L'anhydride acétique est ensuite ajouté et la réaction se poursuit pendant une heure supplémentaire sous agitation .
Méthodes de production industrielle : Dans les milieux industriels, la préparation du dilaurate de dibutylétain suit un processus similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation d'équipements de pointe et d'environnements contrôlés contribue à obtenir une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions : Le dilaurate de dibutylétain subit diverses réactions chimiques, notamment :
Estérification : Il catalyse la formation d'esters à partir d'acides carboxyliques et d'alcools.
Transestérification : Il facilite l'échange de groupes esters entre les molécules.
Polycondensation : Il contribue à la formation de polymères par liaison d'unités monomères.
Réactifs et conditions courants :
Estérification et transestérification : Ces réactions se produisent généralement en présence d'alcools et d'acides carboxyliques à des températures élevées.
Polycondensation : Cette réaction implique des monomères avec des groupes terminaux réactifs, tels que des groupes hydroxyle ou carboxyle, sous température et pression contrôlées.
Principaux produits :
Polyuréthanes : Formés par réaction d'isocyanates et de polyols.
Silicones : Produites par vulcanisation de siloxanes.
4. Applications de la recherche scientifique
Le dilaurate de dibutylétain a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans la synthèse de divers polymères et composés organiques.
Industrie : Il est largement utilisé dans la production de revêtements, d'adhésifs, de scellants et d'élastomères.
5. Mécanisme d'action
Le dilaurate de dibutylétain agit comme un catalyseur en facilitant la formation de liaisons uréthane par réaction d'isocyanates avec des alcools. L'atome d'étain du composé se coordonne avec les réactifs, abaissant l'énergie d'activation et accélérant la réaction. Ce mécanisme est particulièrement efficace pour les isocyanates aliphatiques et aromatiques .
Composés similaires :
Dioctanoate de dibutylétain : Un autre composé organoétain utilisé comme catalyseur dans des applications similaires.
Diacétate de dibutylétain : Utilisé dans les réactions d'estérification et de transestérification.
Unicité : Le dilaurate de dibutylétain est unique en raison de son activité catalytique élevée et de sa polyvalence dans divers procédés industriels. Sa capacité à catalyser plusieurs types de réactions, notamment l'estérification, la transestérification et la polycondensation, en fait un composé précieux dans la recherche et les applications industrielles .
Mécanisme D'action
Dibutyltin dilaurate acts as a catalyst by facilitating the formation of urethane bonds through the reaction of isocyanates with alcohols. The tin atom in the compound coordinates with the reactants, lowering the activation energy and accelerating the reaction. This mechanism is particularly effective for both aliphatic and aromatic isocyanates .
Comparaison Avec Des Composés Similaires
Dibutyltin dioctanoate: Another organotin compound used as a catalyst in similar applications.
Dibutyltin diacetate: Used in esterification and transesterification reactions.
Uniqueness: Dibutyltin dilaurate is unique due to its high catalytic activity and versatility in various industrial processes. Its ability to catalyze multiple types of reactions, including esterification, transesterification, and polycondensation, makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSWSHYGANWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284716 | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17911-93-2 | |
| Record name | NSC38597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research article on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide?
A1: The research article primarily focuses on experimentally determining the thermochemical properties of 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide. [] This includes measuring the enthalpy of formation for the compound. Additionally, the research utilizes Density Functional Theory (DFT) calculations to evaluate the N–O bond enthalpies in related haloquinoxalines, providing insights into the influence of halogen substituents on bond strength. []
Q2: Why is understanding the N–O bond enthalpy important in the context of haloquinoxalines?
A2: Understanding the N–O bond enthalpy in haloquinoxalines is crucial for predicting their reactivity and potential applications. [] The strength of this bond can significantly influence the compound's stability and its ability to participate in chemical reactions. By studying the impact of halogen substituents on N–O bond enthalpy, researchers can gain valuable insights into structure-property relationships within this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


